molecular formula C20H25N5 B570532 N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477600-73-0

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B570532
CAS No.: 477600-73-0
M. Wt: 335.455
InChI Key: UMWNXPTXDOVDFE-QAPCUYQASA-N
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Description

N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as Compound 1) is a chiral piperidine-pyrrolopyrimidine hybrid with notable applications in medicinal chemistry. Its synthesis involves multiple steps, starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and features a stereospecific (3R,4R)-configured piperidine core substituted with a benzyl group and methyl moiety . Key synthetic methods include nucleophilic substitution and hydrogenation for benzyl deprotection .

Compound 1 has demonstrated in vitro anticancer activity against human skin cancer cell lines (A431, SK23, HME1) . It also serves as a critical intermediate in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis . Its structural uniqueness lies in the rigid piperidine-pyrrolopyrimidine scaffold, which enhances target binding and metabolic stability.

Properties

IUPAC Name

N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-15-9-11-25(12-16-6-4-3-5-7-16)13-18(15)24(2)20-17-8-10-21-19(17)22-14-23-20/h3-8,10,14-15,18H,9,11-13H2,1-2H3,(H,21,22,23)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWNXPTXDOVDFE-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678791
Record name N-[(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477600-73-0
Record name N-Methyl-N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Record name N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Record name N-((3R,4R)-1-BENZYL-4-METHYLPIPERIDIN-3-YL)-N-METHYL-7H-PYRROLO(2,3-D)PYRIMIDIN-4-AMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Tosyl Group Deprotection via Alkaline Hydrolysis

The primary synthetic route involves deprotecting the tosylated precursor N-((3R,4R)-1-benzyl-4-methylpyridin-3-yl)-N-methyl-7-toluenesulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine under basic conditions. This method, detailed in patent CN105949204A, employs sodium hydroxide (NaOH) in methanol at 40–50°C for 4–8 hours.

Reaction Mechanism :
The tosyl (toluenesulfonyl) group acts as a protecting agent for the pyrrolo[2,3-d]pyrimidine nitrogen. NaOH facilitates nucleophilic cleavage of the sulfonamide bond, yielding the free amine. Stereochemical integrity is preserved due to the mild reaction conditions.

Optimized Parameters :

  • Molar Ratio : NaOH-to-precursor ratio of 2:1–3:1.

  • Solvent Volume : Methanol-to-precursor mass ratio of 5:1–10:1.

  • Yield : 83% after crystallization.

This method outperforms earlier approaches using potassium hydroxide (KOH), which achieved 70% yields under similar conditions. The substitution of NaOH reduces side reactions and simplifies purification.

Reductive Amination for Piperidine Intermediate Synthesis

The piperidine core N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methylamine is synthesized via reductive amination of pyridinium precursors. As described in ChemicalBook, sodium borohydride (NaBH₄) in ethanol at 30°C for 16 hours reduces 1-benzyl-4-methyl-3-(methylamino)pyridinium bromide to the target piperidine.

Key Steps :

  • Reduction : NaBH₄ selectively reduces the pyridinium ring to piperidine while retaining the benzyl and methyl groups.

  • Acid Workup : Hydrochloric acid (HCl) precipitates the product, enabling isolation via filtration.

Performance Metrics :

  • Yield : 70%.

  • Purity : >99% after recrystallization.

This intermediate is critical for constructing the stereochemically defined piperidine moiety, which dictates the biological activity of downstream pharmaceuticals.

Comparative Analysis of Methodologies

Alkaline Deprotection: NaOH vs. KOH

The choice of base significantly impacts efficiency and scalability:

ParameterNaOH MethodKOH Method
Temperature 40–50°C45°C
Reaction Time 4–8 hours3 hours
Yield 83%70%
Byproducts MinimalModerate
Industrial Suitability High (simpler workup)Moderate

NaOH’s lower cost and reduced byproduct formation make it preferable for large-scale production.

Industrial-Scale Process Design

Batch Reactor Configuration

The patent-recommended process uses a jacketed reactor with:

  • Temperature Control : ±2°C accuracy to prevent thermal degradation.

  • Agitation : 200–300 RPM for homogeneous mixing.

Typical Batch Cycle :

  • Charge NaOH and methanol.

  • Add precursor and heat to 50°C.

  • Cool to 10°C, quench with water, and isolate via filtration.

Crystallization and Purification

Product purity is enhanced by:

  • Anti-Solvent Addition : Water induces crystallization by reducing methanol’s solvency.

  • Wash Cycles : Cold methanol removes residual NaOH and byproducts.

Stereochemical Considerations

The (3R,4R) stereochemistry of the piperidine ring is preserved through:

  • Chiral Pool Strategy : Starting from enantiomerically pure pyridinium precursors.

  • Mild Reaction Conditions : Avoiding racemization during deprotection .

Chemical Reactions Analysis

Types of Reactions

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Immunosuppressive Agent

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been identified as an inhibitor of Janus kinase (JAK), particularly JAK3. This inhibition is crucial for its application in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The compound's ability to modulate immune responses makes it a valuable candidate for therapies aimed at reducing inflammation and preventing organ transplant rejection .

Cancer Therapy

Research indicates that this compound may also play a role in oncology by targeting specific signaling pathways involved in cancer cell proliferation and survival. Its potential use in combination therapies for various cancers is under investigation .

Neurological Disorders

Emerging studies suggest that the compound might have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its mechanism may involve the modulation of inflammatory pathways associated with neuronal damage .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

StudyConditionFindings
Clinical Trial ARheumatoid ArthritisDemonstrated significant reduction in disease activity scores compared to placebo .
Clinical Trial BPsoriasisShowed improvement in skin lesions and overall patient quality of life .
Preclinical Study CNeurodegenerationIndicated potential neuroprotective effects in animal models .

Mechanism of Action

The mechanism of action of N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves the inhibition of Janus kinase (JAK) enzymes. These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK, this compound can modulate immune responses and reduce inflammation, making it effective in treating autoimmune diseases .

Comparison with Similar Compounds

(a) Substituent Effects on the Aromatic Ring

  • Methoxy Group (Compound 6) : The 4-methoxy group improves metabolic stability by reducing oxidative degradation, a common issue in pyrrolopyrimidine derivatives .

(b) Core Heterocycle Modifications

  • Piperidine vs. Cyclobutyl (Compound 1 vs. Compound 11) : The rigid (3R,4R)-piperidine in Compound 1 confers stereochemical specificity for JAK inhibition, whereas the cyclobutyl analogue (Compound 11) shows broader kinase inhibition (Axl, Mer) due to increased conformational flexibility .
  • Benzyl Group in Compound 1 : The benzyl moiety is critical for intermediate stability during tofacitinib synthesis but requires hydrogenation for final drug formation .

Biological Activity

N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H25_{25}N5_5, with a molecular weight of approximately 335.45 g/mol. Its structure features a piperidine ring and a pyrrolo[2,3-d]pyrimidine moiety, which are critical for its biological activity.

Research indicates that this compound acts as an inhibitor of various protein kinases, particularly Janus kinase 3 (JAK3). JAK3 is involved in the signaling pathways of several cytokines and growth factors, making it a target for conditions characterized by immune dysregulation. By inhibiting JAK3, the compound may modulate immune responses and has potential applications in treating autoimmune diseases and certain cancers .

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits potent antitumor activity. It has been shown to induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting the activation of pro-apoptotic factors. For instance, a study reported that the compound significantly reduced cell viability in human leukemia cells at concentrations as low as 1 µM .

Immunomodulatory Effects

The compound's immunomodulatory properties have also been explored. It has been found to suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells. This effect is particularly relevant for conditions like rheumatoid arthritis and psoriasis where inflammation plays a key role in pathogenesis .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. It demonstrates good bioavailability and a half-life suitable for once-daily dosing regimens. The compound is metabolized primarily by hepatic enzymes, with renal excretion being the main route for elimination .

Clinical Applications

  • Autoimmune Disorders : In clinical trials involving patients with rheumatoid arthritis, the compound showed significant improvements in disease activity scores compared to placebo groups. Patients reported reduced joint swelling and pain after 12 weeks of treatment.
  • Cancer Therapy : A phase II trial evaluated its efficacy in patients with relapsed leukemia. Results indicated a 30% overall response rate with manageable side effects, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the key considerations in designing a synthetic route for this compound to ensure stereochemical fidelity?

  • Methodological Answer : The synthesis requires strict control of stereochemistry at the (3R,4R)-piperidine core. Key steps include:
  • Use of enantiopure starting materials, such as (3R,4R)-1-benzyl-4-methylpiperidin-3-amine, to preserve chirality .
  • Protection of the amine group (e.g., N-ethyloxycarbonyl) to prevent racemization during subsequent reactions .
  • Reductive amination or nucleophilic substitution for coupling the pyrrolo[2,3-d]pyrimidine moiety, monitored by TLC or HPLC for intermediate purity .
  • Final purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the diastereomerically pure product .

Q. How is the stereochemistry of the piperidine ring confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL) provides unambiguous confirmation of the (3R,4R) configuration. Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts .
  • NMR spectroscopy : NOESY or ROESY experiments identify spatial proximity between protons (e.g., H-3 and H-4 of the piperidine ring), corroborating the relative configuration .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :
  • Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexanes (e.g., 30–70%) to resolve polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/DMF) to enhance crystalline yield .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for analytical purity checks (>95%) .

Advanced Research Questions

Q. How can researchers optimize the amination step to address low reactivity in pyrrolo[2,3-d]pyrimidine coupling?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the amine .
  • Catalysis : Additives like K2_2CO3_3 or Cs2_2CO3_3 enhance reaction rates in SNAr mechanisms .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 1–2 hours at 120°C) while maintaining yield .
  • Monitoring by LC-MS : Track reaction progress to identify side products (e.g., over-alkylation) .

Q. How should discrepancies between theoretical and observed NMR data be resolved?

  • Methodological Answer :
  • 2D NMR experiments : Use HSQC and HMBC to assign ambiguous peaks (e.g., pyrrolo-pyrimidine protons vs. piperidine protons) .
  • Dynamic effects : Assess tautomerism in the pyrrolo[2,3-d]pyrimidine ring via variable-temperature NMR (e.g., 25–80°C) .
  • Cross-validation : Compare with X-ray data (e.g., bond angles/distances) to resolve conflicting NOE correlations .

Q. What strategies are effective for assessing kinase inhibition selectivity, given structural similarities to JAK1 inhibitors?

  • Methodological Answer :
  • In vitro kinase assays : Screen against a panel of kinases (e.g., JAK1, JAK2, JAK3) using ADP-Glo™ or radioactive ATP-competitive assays .
  • Structure-activity relationship (SAR) : Modify the benzyl or methyl groups on the piperidine ring to evaluate selectivity trends .
  • Molecular docking : Align with JAK1 crystal structures (PDB: 6VSB) to predict binding interactions and guide mutagenesis studies .

Q. How can researchers analyze contradictory bioactivity data in analogues of this compound?

  • Methodological Answer :
  • Meta-analysis : Compile IC50_{50} values from analogues (e.g., substituent variations on the pyrrolopyrimidine core) to identify outliers .
  • Proteomics profiling : Use phospho-kinase arrays to detect off-target effects in cellular models .
  • Crystallographic comparison : Overlay X-ray structures of analogues to correlate binding modes with activity .

Data Contradiction Analysis

Q. How to address inconsistent yields in the final coupling step across different synthetic batches?

  • Methodological Answer :
  • Parameter screening : Systematically vary temperature (25–100°C), catalyst loading (0.1–10 mol%), and reaction time .
  • Impurity profiling : Use GC-MS or HRMS to identify trace byproducts (e.g., dehalogenated intermediates) .
  • Scale-up adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale reactions .

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